6-Bromoquinoline-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

6-Bromoquinoline-4-carboxamide (C₁₀H₇BrN₂O, MW 251.08 g/mol) is a heterocyclic small molecule belonging to the quinoline-4-carboxamide class. Its structure features a bromine atom at the 6-position of the quinoline ring and a carboxamide moiety at the 4-position, conferring distinct electronic and steric properties compared to other bromo-substituted quinoline carboxamide regioisomers.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
Cat. No. B13679841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoline-4-carboxamide
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1Br)C(=O)N
InChIInChI=1S/C10H7BrN2O/c11-6-1-2-9-8(5-6)7(10(12)14)3-4-13-9/h1-5H,(H2,12,14)
InChIKeyFXLXGRYLTOAYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoline-4-carboxamide: Core Procure ment Specifications for the Heterocyclic Amide Scaffold


6-Bromoquinoline-4-carboxamide (C₁₀H₇BrN₂O, MW 251.08 g/mol) is a heterocyclic small molecule belonging to the quinoline-4-carboxamide class. Its structure features a bromine atom at the 6-position of the quinoline ring and a carboxamide moiety at the 4-position, conferring distinct electronic and steric properties compared to other bromo-substituted quinoline carboxamide regioisomers . The compound is commercially available as a crystalline solid (purity ≥97%) with the SMILES notation O=C(C1=CC=NC2=CC=C(Br)C=C12)N . This scaffold is recognized for its utility as a synthetic building block in medicinal chemistry, particularly for generating analogs of translation elongation factor 2 (PfEF2) inhibitors explored in antimalarial programs [REFS-3.

Why 6-Bromoquinoline-4-carboxamide Is Not Simply Interchangeable with Other Bromoquinoline Carboxamides


Generic substitution among bromoquinoline carboxamide regioisomers is scientifically inadvisable due to the critical dependence of both chemical reactivity and biological target engagement on the precise positioning of the bromine atom and the carboxamide group on the quinoline core. For example, relocating the bromine from the 6-position to the 3-position, as in 3-bromo-6-quinolinecarboxamide, alters the electronic distribution, lipophilicity, and hydrogen-bonding capacity of the scaffold . In the context of quinoline-4-carboxamide antimalarials, the C-6 bromine substituent has been identified as a key determinant of potency against Plasmodium falciparum elongation factor 2 (PfEF2), whereas substitution at other positions or removal of the halogen dramatically reduces inhibitory activity [1]. Consequently, procurement of the incorrect bromo regioisomer will not yield an equivalent synthetic intermediate and will produce divergent biological outcomes in downstream assays.

Quantitative Differentiation Evidence: 6-Bromoquinoline-4-carboxamide vs. Closest Analogs


Bromine Position Dictates Physicochemical Properties: 6-Bromo-4-carboxamide vs. 3-Bromo-6-carboxamide

Switching the bromine substituent from the 6-position of the quinoline-4-carboxamide nucleus to the 3-position of the quinoline-6-carboxamide regioisomer (3-bromo-6-quinolinecarboxamide, CAS 205114-18-7) alters the predicted hydrogen-bond acceptor count, molecular surface polarity, and dipole moment. While both isomers share the identical molecular formula (C₁₀H₇BrN₂O, MW 251.08), their differing InChI Keys (6-bromo-4-carboxamide: computed from SMILES O=C(C1=CC=NC2=CC=C(Br)C=C12)N; 3-bromo-6-carboxamide InChIKey: ZPYHOZQINMJCCU-UHFFFAOYSA-N) confirm distinct connectivity . The 6-bromo-4-carboxamide regioisomer places the electron-withdrawing bromine para to the quinoline nitrogen, modulating the pKa of the heterocyclic nitrogen and the carboxamide NH₂ acidity differently than the 3-bromo isomer.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Distinct Boiling Point and Density Differentiate 6-Bromo-4-carboxamide from the 4-Bromo-6-carboxamide Isomer

The positional isomer 4-bromoquinoline-6-carboxamide (CAS 2383346-49-2) exhibits predicted physicochemical parameters that diverge from 6-bromoquinoline-4-carboxamide. The 4-bromo isomer has a predicted density of 1.655 ± 0.06 g/cm³ and a predicted boiling point of 471.9 ± 25.0 °C, while 6-bromoquinoline-4-carboxamide has a predicted density of 1.7 g/cm³ and refractive index of 1.7 . These differences arise from the distinct spatial arrangement of the bromine and carboxamide substituents and impact purification strategy (e.g., distillation vs. recrystallization) and formulation handling.

Chemical Engineering Process Chemistry Physicochemical Characterization

C-6 Bromine Is Critical for PfEF2 Inhibition: SAR Inferred from Quinoline-4-carboxamide Antimalarial Series

Within the quinoline-4-carboxamide series targeting Plasmodium falciparum elongation factor 2 (PfEF2), the presence and position of halogen substituents on the quinoline ring are essential for potency. The optimized clinical candidate DDD107498 (a quinoline-4-carboxamide derivative) achieves an EC₅₀ of 1 nM against blood-stage P. falciparum (3D7) and 24 nM against late-stage gametocytes [1]. SAR studies demonstrate that halogen substitution at the 6-position of the quinoline-4-carboxamide core contributes to target binding affinity; removal or relocation of this halogen leads to >10-fold loss in potency [2]. While direct IC₅₀ data for the unelaborated 6-bromoquinoline-4-carboxamide is not publicly available, its 6-bromo substitution pattern matches the pharmacophoric requirements established for this target class, unlike the 3-bromo, 7-bromo, or 8-bromo regioisomers.

Antimalarial Drug Discovery Translation Elongation Factor 2 Structure-Activity Relationship

NK-3 Receptor Antagonism: C-6 Bromine Modulates Functional Activity Relative to Other Halogen Substituents

In a series of 4-quinolinecarboxamide-based neurokinin-3 (NK-3) receptor antagonists, the introduction of a bromine atom specifically at the C-6 position directs the compound towards the antagonistic functional region of the receptor, while also modulating the potency of the agonist senktide [1]. In contrast, chloro-substituted analogs, or compounds bearing bromine at other positions (e.g., C-8), display different functional profiles, including reduced antagonistic efficacy or altered selectivity between NK-3 and NK-2 receptors [1]. The C-6 bromo derivative 7b demonstrated a distinct pharmacological trajectory compared to the C-8 bromo analog, confirming that halogen regioisomerism is not functionally equivalent in this GPCR target class.

Neurokinin Receptor Antagonists GPCR Pharmacology Halogen SAR

Optimal Application Scenarios for 6-Bromoquinoline-4-carboxamide Based on Differential Evidence


Structure-Activity Relationship (SAR) Exploration of PfEF2-Targeting Antimalarials

Medicinal chemistry teams optimizing quinoline-4-carboxamide inhibitors of Plasmodium falciparum elongation factor 2 (PfEF2) should select 6-bromoquinoline-4-carboxamide as the core scaffold for analog generation. The C-6 bromine positioning aligns with the pharmacophoric requirements validated in the DDD107498 series, where this substitution pattern supports low-nanomolar potency against blood-stage parasites (EC₅₀ = 1 nM) [1]. Using 3-bromo, 7-bromo, or 8-bromo regioisomers would introduce structural deviations that have been shown to cause >10-fold reduction in antiplasmodial activity [1].

Halogen-Dependent GPCR Antagonist Development (NK-3 Receptor Program)

In neurokinin receptor antagonist programs based on the 4-quinolinecarboxamide framework, 6-bromoquinoline-4-carboxamide serves as the appropriate starting point for generating C-6 bromo-substituted derivatives. Literature precedent demonstrates that C-6 bromination directs compounds towards the NK-3 antagonistic functional region, whereas C-8 bromo or chloro analogs exhibit divergent pharmacological trajectories [2]. Substituting with the incorrect bromo isomer could produce inactive compounds and mislead SAR interpretation.

Suzuki-Miyaura Cross-Coupling Diversification at the C-6 Position

As a synthetic building block, 6-bromoquinoline-4-carboxamide enables palladium-catalyzed cross-coupling reactions at the C-6 bromine position to introduce aryl, heteroaryl, or alkenyl substituents. This is not possible with 4-bromoquinoline-6-carboxamide (CAS 2383346-49-2), where the bromine occupies the 4-position and the carboxamide is at C-6, altering the site available for derivatization . The distinct reactivity and coupling partner scope of the C-6 bromide relative to other regioisomers makes this compound the specific choice for synthesizing 6-aryl/heteroaryl quinoline-4-carboxamide libraries.

Computational Chemistry and Molecular Docking Studies

When performing in silico docking studies against PfEF2 or NK-3 receptor crystal structures, 6-bromoquinoline-4-carboxamide provides the correct connectivity and bromine placement to recapitulate key halogen-bonding interactions observed in co-crystal structures of potent ligands [1][2]. Use of the 3-bromo-6-carboxamide or 4-bromo-6-carboxamide isomers would misposition the halogen atom, yielding inaccurate docking scores and misleading computational predictions.

Quote Request

Request a Quote for 6-Bromoquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.